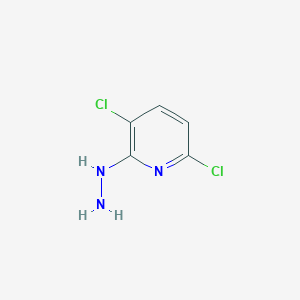
3,6-Dichloro-2-hydrazinylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-2-hydrazinylpyridine: is a chemical compound with the molecular formula C5H4Cl2N3 It is a derivative of pyridine, characterized by the presence of two chlorine atoms at positions 3 and 6, and a hydrazinyl group at position 2
準備方法
Synthetic Routes and Reaction Conditions: 3,6-Dichloro-2-hydrazinylpyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For example, the reaction of 3,6-dichloropyridazine with hydrazine hydrate in a suitable solvent such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) at temperatures ranging from 0°C to 80°C can yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The choice of solvent, reaction temperature, and purification methods are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 3,6-Dichloro-2-hydrazinylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, replacing other substituents on the pyridine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization: The hydrazinyl group can react with other functional groups to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydrazine hydrate is commonly used as a reagent for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
科学的研究の応用
Chemistry: 3,6-Dichloro-2-hydrazinylpyridine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of pyridyl-containing azo dyes, pyridyldiazonium salts, and other biologically active derivatives .
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to form bioactive molecules. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. Derivatives of this compound have shown promising activity against various bacterial and fungal strains .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, including herbicides and fungicides. It also finds applications in the synthesis of materials with specific electronic and optical properties .
作用機序
The mechanism of action of 3,6-dichloro-2-hydrazinylpyridine and its derivatives involves interactions with specific molecular targets. For example, in antimicrobial applications, the compound can inhibit the growth of bacteria by interfering with essential enzymes and metabolic pathways. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines and mediators .
類似化合物との比較
3-Chloro-2-hydrazinopyridine: Similar in structure but with only one chlorine atom.
2-Hydrazinopyridine: Lacks chlorine substituents but retains the hydrazinyl group.
3,5-Dichloro-2-hydrazinylpyridine: Similar structure with chlorine atoms at positions 3 and 5
Uniqueness: 3,6-Dichloro-2-hydrazinylpyridine is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and the types of derivatives it can form. This unique structure allows for the synthesis of compounds with distinct biological and chemical properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
138705-60-9 |
|---|---|
分子式 |
C5H5Cl2N3 |
分子量 |
178.02 g/mol |
IUPAC名 |
(3,6-dichloropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5Cl2N3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10) |
InChIキー |
GIGYTKNSVMLPBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1Cl)NN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


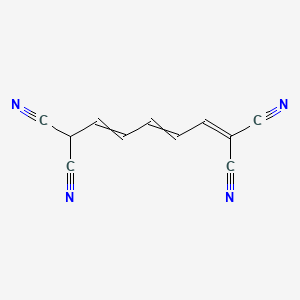
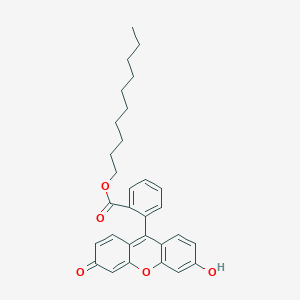
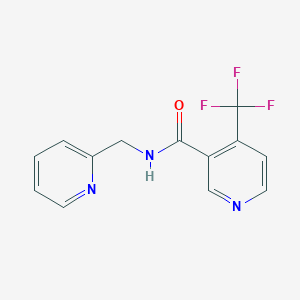
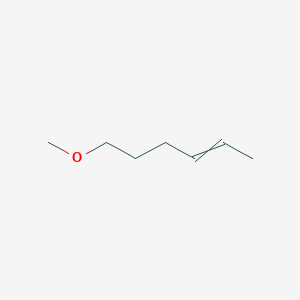

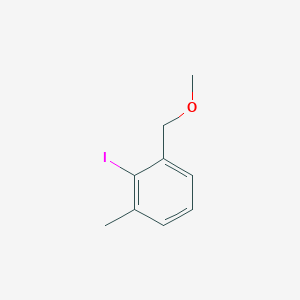
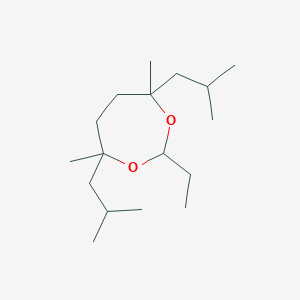
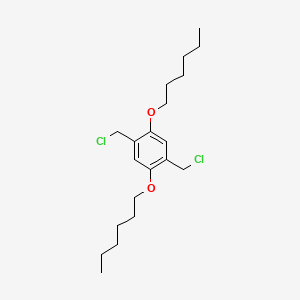
![6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid](/img/structure/B14284149.png)
![4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B14284152.png)
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide](/img/structure/B14284155.png)
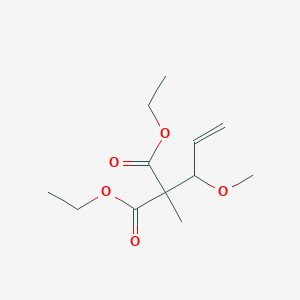

![Acetamide, N-[4-[3-[4-(3-methylphenyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14284174.png)
